3-Benzyl-1,3-thiazolidine-2,4-dione
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Overview
Description
3-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse pharmacological properties, including antimicrobial, antioxidant, and hypoglycemic activities .
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases, which disrupts the synthesis of bacterial cell walls and inhibits bacterial growth .
Biochemical Pathways
The activation of PPAR-γ by this compound leads to enhanced transcription of genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and reduced hyperglycemia, making it effective against diabetes . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .
Result of Action
The activation of PPAR-γ by this compound results in improved insulin sensitivity and reduced hyperglycemia, making it potentially useful in the treatment of diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to the death of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action by affecting its absorption or distribution .
Biochemical Analysis
Biochemical Properties
The 3-Benzyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities . It has been found to interact with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been associated with the peroxisome proliferator-activated receptor- γ (PPAR- γ), a major class of insulin sensitizers .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the PPAR- γ, which exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It binds to the PPAR- γ, thereby promoting the targeted gene expression . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available and require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione typically involves the reaction of benzyl bromide with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ green chemistry principles to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, improving yield and reducing the need for hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: N-arylation reactions can introduce aryl groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Aryl halides in the presence of a base such as K2CO3 in DMF under microwave irradiation.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
3-Benzyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antimicrobial, antioxidant, and hypoglycemic agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its role in antidiabetic drugs like pioglitazone.
Rhodanine: Another thiazolidine derivative with antimicrobial properties.
Pseudothiohydantoin: Exhibits similar pharmacological activities.
Uniqueness: 3-Benzyl-1,3-thiazolidine-2,4-dione stands out due to its benzyl group, which enhances its lipophilicity and biological activity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
3-benzyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXJAFZPUUCAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383083 |
Source
|
Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37868-80-7 |
Source
|
Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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